molecular formula C19H21ClN6 B6467478 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2640945-60-2

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6467478
CAS No.: 2640945-60-2
M. Wt: 368.9 g/mol
InChI Key: XLGZYDIKMKPIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine features a pyrimidine core substituted at the 4-position with a 2-chlorophenyl-piperazine moiety and at the 6-position with a 3,5-dimethylpyrazole group. This structural motif is characteristic of bioactive molecules targeting central nervous system receptors (e.g., serotonin or dopamine receptors), where the piperazine ring enhances solubility and the aromatic substituents modulate receptor affinity . The 2-chlorophenyl group may influence steric and electronic interactions with target proteins, while the pyrazole moiety contributes to metabolic stability .

Properties

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6/c1-14-11-15(2)26(23-14)19-12-18(21-13-22-19)25-9-7-24(8-10-25)17-6-4-3-5-16(17)20/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGZYDIKMKPIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a derivative of pyrimidine that has garnered attention for its diverse biological activities. This article will delve into its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H21ClN6C_{19}H_{21}ClN_6, with a molecular weight of approximately 368.86 g/mol. The presence of the piperazine moiety and the pyrazole ring contributes to its pharmacological properties, particularly in targeting various biological pathways.

PropertyValue
Molecular FormulaC₁₉H₂₁ClN₆
Molecular Weight368.86 g/mol
CAS NumberNot available
SolubilityNot specified

Antimicrobial Activity

Research indicates that derivatives of pyrazole and pyrimidine exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown efficacy against various bacterial strains and fungi. In a study comparing several derivatives, compounds with similar structural features demonstrated up to 98% inhibition against Mycobacterium tuberculosis at concentrations as low as 6.25 µg/mL .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. A series of related pyrazole derivatives showed promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, with inhibitory activities reaching up to 85% at specific concentrations . This suggests that the compound may have potential therapeutic applications in inflammatory diseases.

Anticancer Potential

Pyrimidine derivatives have been extensively studied for their anticancer activities. The compound has been linked to the inhibition of Aurora kinase and FMS-related tyrosine kinase (FLT3), both of which are crucial in cancer cell proliferation and survival . Studies have indicated that compounds targeting these kinases can disrupt mitotic processes, leading to apoptosis in tumor cells.

Neuropharmacological Effects

Additionally, piperazine derivatives are known for their neuropharmacological activities. The compound's structure allows it to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .

Table 2: Summary of Biological Activities

Activity TypeEffectiveness (%)Reference
AntimicrobialUp to 98%
Anti-inflammatoryUp to 85%
Anticancer (Aurora Kinase)Significant inhibition
NeuropharmacologicalPotential effects

Case Study 1: Antimicrobial Screening

A recent study screened various pyrazole derivatives against standard bacterial strains such as E. coli and Staphylococcus aureus. The compound exhibited notable antibacterial activity at concentrations comparable to established antibiotics like ampicillin .

Case Study 2: Inhibition of Cytokines

In vitro studies demonstrated that the compound significantly inhibited TNF-α and IL-6 production in lipopolysaccharide-stimulated macrophages, showcasing its potential as an anti-inflammatory agent .

Case Study 3: Cancer Cell Proliferation

Research involving cancer cell lines revealed that the compound could inhibit cell proliferation by targeting FLT3 signaling pathways, suggesting a mechanism for its anticancer effects .

Chemical Reactions Analysis

Nucleophilic Substitution

The piperazine ring undergoes SNAr reactions or alkylation to introduce substituents. For example:

  • Reaction with morpholine under basic conditions (e.g., K₂CO₃) replaces a halide group on the piperazine, as demonstrated in similar pyrazolo[1,5-a]pyrimidine derivatives .

  • The pyrimidine core’s nitrogen atoms may act as leaving groups, enabling substitution at positions 4 and 6.

Electrophilic Substitution

The pyrazole ring’s 3,5-dimethyl groups direct electrophilic attack. Examples include:

  • Nitration : Introduction of nitro groups via controlled electrophilic aromatic substitution .

  • Halogenation : Chlorination or bromination at positions adjacent to the methyl groups .

Cross-Coupling Reactions

  • Suzuki coupling : Used to attach aryl or heteroaryl groups to the pyrimidine core, as observed in pyrazolo[1,5-a]pyrimidine synthesis .

  • Reductive amination : Formation of amine linkages, potentially modifying the piperazine or pyrazole moieties .

Oxidative/Reductive Modifications

  • Oxidation : Conversion of amine groups to nitro or carbonyl functionalities using reagents like KMnO₄.

  • Reduction : Transformation of nitro groups to amines or reduction of carbonyl groups to alcohols.

Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Outcome Source
Nucleophilic substitutionMorpholine, K₂CO₃, DMF, refluxIntroduction of morpholine substituents
Suzuki couplingAryl boronic acid, Pd catalyst, baseAryl group attachment to pyrimidine core
Electrophilic substitutionHNO₃, H₂SO₄, or halogenating agentsNitration or halogenation of pyrazole ring
ChlorinationPCl₃, refluxHalide introduction for further substitution

Research Findings and Implications

  • Structure-activity relationships : Modifications to the piperazine or pyrazole moieties significantly alter solubility and stability profiles, as observed in similar heterocycles.

  • Biological relevance : Derivatives with piperazine and pyrazole substituents often exhibit antimicrobial or anticancer activity due to enhanced target binding .

  • Optimization challenges : Reactions involving the pyrimidine core require precise control of temperature and solvent choice (e.g., DMSO, THF) to avoid degradation .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for designing inhibitors or modulators in therapeutic pathways. Further studies on its pharmacokinetic properties and in vivo efficacy would be critical for advancing its applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyridazine Analogs
  • Implications: Pyridazine’s reduced aromaticity compared to pyrimidine may affect pharmacokinetic properties, such as metabolic stability.
Pyrazolo-Pyrimidine Derivatives
  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine ():
    • Core Structure : Shares the pyrimidine-pyrazole scaffold but lacks the piperazine moiety.
    • Substituents : A hydrazinyl group at the 6-position and a p-tolyl group may confer distinct solubility and receptor selectivity compared to the target compound .

Piperazine Substitution Patterns

Triazine-Piperazine Hybrids
  • N-Cyclopentyl-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine (): Core Structure: Triazine instead of pyrimidine, with a cyclopentylamino group.
Thieno-Pyrimidine Derivatives
  • Substituents: Methylsulfonyl-piperazine and morpholine groups improve solubility but may reduce blood-brain barrier penetration compared to the target compound’s 2-chlorophenyl group .

Pyrazole Modifications

  • N-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide ():
    • Core Structure : Pyrimidine with 3,5-dimethylpyrazole, similar to the target compound.
    • Substituents : A furyl group at the 2-position and a methylpiperazinyl-acetamide side chain introduce polar and bulky groups, likely altering target specificity (e.g., kinase vs. GPCR targets) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Piperazine Substituent Pyrazole Substituent Key Features
Target Compound Pyrimidine 2-Chlorophenyl 3,5-Dimethyl Optimized for CNS receptor affinity
3-[4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine Pyridazine 2-Chloro-4-fluorobenzoyl 3,5-Dimethyl Enhanced lipophilicity
N-[6-(3,5-Dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazinyl)acetamide Pyrimidine Methylpiperazinyl-acetamide 3,5-Dimethyl Polar substituents for solubility
2-(1H-Benzo[d]imidazol-5-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[2,3-d]pyrimidine Thieno-pyrimidine Methylsulfonyl-piperazine N/A Kinase inhibition potential

Preparation Methods

Synthesis of 4-(2-Chlorophenyl)piperazine

  • Buchwald-Hartwig Coupling : Reacting 1-bromo-2-chlorobenzene with piperazine using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in toluene at 100°C.

  • Alternative Route : Nitro reduction of 1-(2-chlorophenyl)-4-nitrobenzene followed by piperazine introduction via SNAr.

Substitution Protocol

  • Reactants : 4,6-Dichloropyrimidine (1 eq), 4-(2-chlorophenyl)piperazine (1.2 eq).

  • Conditions : Anhydrous DMF, potassium carbonate (2 eq), 80°C, 12–18 hours.

  • Workup : Extraction with dichloromethane, drying (Na₂SO₄), and column chromatography (silica gel, ethyl acetate/hexane).

  • Yield : ~70–85%.

Functionalization at Position 6: Pyrazole Coupling

The 6-chloro group undergoes substitution with 3,5-dimethyl-1H-pyrazole. This step often requires elevated temperatures due to decreased reactivity at position 6 after the first substitution.

Synthesis of 3,5-Dimethyl-1H-pyrazole

  • Cyclocondensation : Reacting acetylacetone with hydrazine hydrate in ethanol under reflux.

  • Yield : ~90% after distillation.

Substitution Protocol

  • Reactants : 4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-chloropyrimidine (1 eq), 3,5-dimethyl-1H-pyrazole (1.5 eq).

  • Conditions : Anhydrous DMF, sodium hydride (2 eq), 120°C, 24 hours.

  • Workup : Quenching with ice water, extraction with ethyl acetate, and recrystallization from methanol.

  • Yield : ~50–65%.

Optimization and Challenges

Regioselectivity

Position 4 of pyrimidine is more electrophilic than position 6 due to resonance effects, enabling sequential substitution without protecting groups.

Catalytic Enhancements

  • Palladium Catalysts : Improve coupling efficiency for piperazine introduction (e.g., Pd₂(dba)₃ with BINAP).

  • Microwave Assistance : Reduces reaction time for pyrazole substitution from 24 hours to 2 hours at 150°C.

Solvent Effects

  • DMF vs. DMSO : DMF provides higher yields (75%) compared to DMSO (60%) due to better nucleophile solubility.

Characterization and Analytical Data

Molecular Formula : C₁₉H₂₀ClN₇
Molecular Weight : 397.87 g/mol
Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 4H, Ar-H), 6.20 (s, 1H, pyrazole-H), 3.90–3.70 (m, 8H, piperazine-H), 2.35 (s, 6H, CH₃).

  • ESI-MS : m/z 398.1 [M+H]⁺.

Industrial-Scale Considerations

  • Cost Efficiency : Using POCl₃ for chlorination is economical but requires strict safety protocols.

  • Waste Management : Neutralization of POCl₃ with ice-water generates phosphoric acid, necessitating pH adjustment before disposal .

Q & A

Basic Questions

Q. What synthetic routes are recommended for synthesizing 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Step 1 : Utilize nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling to attach the piperazine and pyrazole moieties to the pyrimidine core. For example, highlights thermal studies of analogous piperazine-pyrimidine derivatives synthesized via NAS under reflux conditions (80–120°C) .
  • Step 2 : Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions). notes yields improved using methyl esters under acidic conditions .
  • Step 3 : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of pyrimidine to piperazine) to minimize unreacted intermediates.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolve crystal structure and confirm substituent positioning, as demonstrated in pyrazole derivatives () .
  • FTIR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at 750 cm⁻¹, pyrimidine ring vibrations at 1600–1500 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons in the 2-chlorophenyl group at δ 7.2–7.5 ppm) .

Q. What preliminary biological screening approaches are used to evaluate this compound’s activity?

  • Methodological Answer :

  • In vitro assays : Screen for receptor binding (e.g., dopamine D2/D3 receptors due to the piperazine moiety) using radioligand displacement assays .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values. references pyrazole derivatives tested for antitumor activity via MTT assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for serotonin vs. dopamine receptors?

  • Methodological Answer :

  • Modify substituents : Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl analogs (see for impurity profiling of chlorophenyl variants) .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger Suite) to align the piperazine-pyrimidine scaffold with known receptor agonists/antagonists .
  • In silico docking : Predict binding poses in D2/D3 receptors using AutoDock Vina, focusing on hydrogen bonding with the pyrimidine nitrogen atoms .

Q. What strategies resolve contradictions in biological activity data across different in vitro assays?

  • Methodological Answer :

  • Assay validation : Replicate experiments using standardized protocols (e.g., ’s training in chemical biology methods) .
  • Control variables : Adjust cell lines (e.g., HEK-293 vs. CHO-K1 for receptor expression) and buffer pH (7.4 vs. 6.8) to isolate confounding factors .
  • Meta-analysis : Compare data with structurally related compounds (e.g., triazolopyrimidines in ) to identify trends .

Q. How can researchers address low yield or impurity formation during large-scale synthesis?

  • Methodological Answer :

  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound ( describes post-reaction filtrate handling) .
  • Impurity profiling : Employ LC-MS to detect byproducts (e.g., ’s dihydrochloride salt impurities) and adjust reaction time/temperature .

Q. What computational approaches predict metabolic stability and toxicity of this compound?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ProTox-II to estimate CYP450 metabolism and hepatotoxicity risks .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., oxidation of the pyrazole methyl groups) via BioTransformer software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.